N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide is a synthetic organic compound with a complex structure It contains a chlorophenyl group, a pyrazole ring, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide typically involves multiple steps. One common approach is to start with the chlorination of benzyl chloride to introduce the chlorophenyl group. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. The final step involves the coupling of the pyrazole derivative with a dimethylpropanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as the purification of intermediates to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide
- N-[(2-fluorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide
Uniqueness
N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, setting it apart from similar compounds with different substituents.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2-dimethyl-3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O/c1-18(2,13-22(3)11-14-9-21-23(4)12-14)17(24)20-10-15-7-5-6-8-16(15)19/h5-9,12H,10-11,13H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOQAUIKQLUXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CC1=CN(N=C1)C)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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